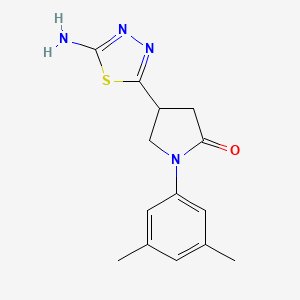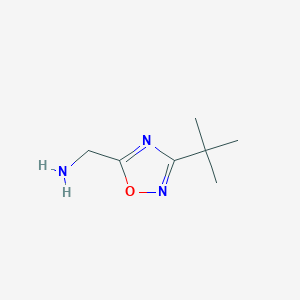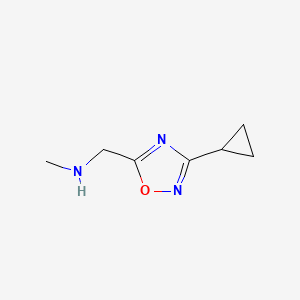
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one, also known as 5-amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one, is a synthetic compound that has been used in a variety of scientific research applications. It has been used as a ligand for binding to metal ions, as a catalyst in organic synthesis, and as a reagent in biochemical and physiological studies. This compound has several advantages for laboratory experiments, such as its stability, low cost, and wide availability.
Scientific Research Applications
Antimicrobial and Antifungal Activities
A study synthesized novel derivatives related to the thiadiazole family, exhibiting significant antimicrobial and antifungal activities. These compounds, including variations of 1,3,4-thiadiazoles, were evaluated for their effectiveness against various strains, demonstrating promising bioactivity profiles (Manjoor. Syed et al., 2013; B. Andrews et al., 2017).
Antioxidant and Antitumor Evaluation
Research into thiadiazole derivatives has also highlighted their potential in antioxidant and antitumor applications. Compounds synthesized from 2-amino-1,3,4-thiadiazole showed promising antitumor and antioxidant activities, indicating their relevance in developing novel therapeutic agents (W. Hamama et al., 2013; Junhu Qin et al., 2020).
Anti-Inflammatory and Analgesic Activities
Another avenue of research has been the exploration of thiadiazole derivatives for anti-inflammatory and analgesic properties. Studies on novel acridine derivatives containing the 1,3,4-thiadiazole moiety have shown significant anti-inflammatory and analgesic activities, underscoring the potential of these compounds in pain management and inflammation control (Varalakshmi Devi Kothamunireddy et al., 2021).
properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-8-3-9(2)5-11(4-8)18-7-10(6-12(18)19)13-16-17-14(15)20-13/h3-5,10H,6-7H2,1-2H3,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCJKVWNWQTFAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NN=C(S3)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501145448 |
Source


|
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142202-30-9 |
Source


|
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)




![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)
![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1293047.png)




